2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate

regiochemistry synthetic intermediate dihydrothiophene

This geminal 2,2-diester features a quaternary carbon that blocks unwanted side reactions, enabling selective C5 functionalization for organic electronics (OFETs), agrochemical SAR exploration, and masked-malonate chemistry. Its gem-dimethyl group enhances solubility and film morphology—critical for reproducible device fabrication. Choose this specific regioisomer to avoid the conjugated enoate reactivity of the common 3,4-dicarboxylate analog, ensuring regioselective outcomes in cycloaddition, Michael addition, and decarboxylation sequences.

Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
CAS No. 2775444-82-9
Cat. No. B6604605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate
CAS2775444-82-9
Molecular FormulaC8H10O4S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C=CCS1)C(=O)OC
InChIInChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3
InChIKeyILNNCXKMLPBWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (CAS 2775444-82-9) – Procurement-Relevant Structural and Class Overview


2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is a partially saturated thiophene diester featuring a geminal dimethyl substitution and two ester groups both located at the 2-position of the dihydrothiophene ring (IUPAC: dimethyl 2H-thiophene-5,5-dicarboxylate) . Its molecular formula is C₈H₁₀O₄S (MW 202.23 g/mol), placing it within the broader class of 2,5-dihydrothiophene carboxylate derivatives that serve as synthetic intermediates for organic electronics materials, agrochemicals, and pharmaceutical building blocks [1][2]. Unlike the far more commonly catalogued regioisomer dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate (CAS 20946-32-1), this compound concentrates both ester functionalities at a single ring carbon, producing a geminal diester motif that fundamentally alters its reactivity profile and downstream synthetic utility.

Why Generic 2,5-Dihydrothiophene Dicarboxylate Substitution Fails for 2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (CAS 2775444-82-9)


The 2,5-dihydrothiophene dicarboxylate family is structurally heterogeneous; the position of ester groups and the presence of geminal alkyl substitution dictate divergent reactivity. The 3,4-dicarboxylate regioisomer (CAS 20946-32-1) presents ester groups on adjacent sp²-hybridized ring carbons, enabling conjugated enoate-type reactivity, whereas the target compound's geminal 2,2-diester motif creates a quaternary carbon centre bearing two ester groups—a 1,1-dicarboxylate arrangement that behaves as a masked malonate equivalent . This geminal diester architecture introduces steric congestion at the 2-position and eliminates the conjugated diester system present in the 3,4-isomer, fundamentally changing cycloaddition regioselectivity, nucleophilic attack patterns, and decarboxylation behaviour [1]. Generic substitution based solely on molecular formula (all isomers share C₈H₁₀O₄S) ignores these regiospecific reactivity differences, which are critical for reproducible synthetic outcomes in multi-step sequences.

Quantitative Differentiation Evidence: 2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate vs. Closest Structural Analogs


Geminal 2,2-Diester Architecture vs. 3,4-Diester Regioisomer: Regiochemical Differentiation in Dihydrothiophene Dicarboxylates

The target compound positions both methyl ester groups at the C2 carbon (geminal 2,2-dicarboxylate), forming a quaternary centre adjacent to the ring sulfur atom . By contrast, the most common commercially available analog—dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate (CAS 20946-32-1)—places ester groups on C3 and C4 in a vicinal arrangement. The geminal architecture eliminates the α,β-unsaturated ester conjugation present in the 3,4-isomer, which has been shown to alter HOMO–LUMO gaps by approximately 0.3–0.6 eV in related thiophene diester systems [1]. The quaternary C2 centre also blocks enolate formation at that position, redirecting deprotonation to the C5 methylene adjacent to sulfur.

regiochemistry synthetic intermediate dihydrothiophene

Gem-Dimethyl Steric Shielding: Differentiation from Non-Geminal 2,5-Dihydrothiophene Diesters

The 2,2-dimethyl substitution on the dihydrothiophene ring creates a quaternary sp³ carbon centre at C2 that is absent in all non-geminal 2,5-dihydrothiophene dicarboxylate analogs . This gem-dimethyl motif introduces approximately 2.5–3.5 kcal/mol of additional steric strain (A-value for methyl ~1.7 kcal/mol per axial interaction) relative to a monosubstituted C2, effectively shielding the C2 position from nucleophilic attack and eliminating the possibility of enolate chemistry at that site. The closest mono-methyl or non-methylated analogs lack this steric barrier, enabling C2 functionalization that is precluded in the target compound.

steric effects quaternary carbon synthetic accessibility

Partially Saturated Dihydrothiophene vs. Fully Aromatic Thiophene-2,5-dicarboxylate: Electronic and Conformational Differentiation

The target compound possesses a 2,5-dihydrothiophene core with an sp³-hybridized C2 and C5, interrupting full ring conjugation. In contrast, dimethyl thiophene-2,5-dicarboxylate (CAS 4282-32-0) is a fully aromatic thiophene. Research on 2,5-dihydrothiophene-based organic semiconductors has demonstrated that this partial saturation raises the HOMO energy by approximately 0.2–0.4 eV relative to the fully aromatic analog and introduces a non-planar ring conformation with a puckering angle of 15–30°, which can be exploited to tune solid-state packing and charge transport [1]. The geminal diester at C2 further localizes electron density, creating a donor–acceptor motif distinct from the symmetric aromatic diester.

organic electronics conjugation thiophene

Masked Malonate Functionality: Synthetic Differentiation from 2-Thienyl Malonates

The geminal 2,2-dicarboxylate motif in the target compound is structurally analogous to a malonate ester (propanedioate) embedded within a dihydrothiophene ring. This contrasts with compounds such as dimethyl (thiophen-2-yl)propanedioate, where the malonate unit is exocyclic to a fully aromatic thiophene . In the target compound, the diester-bearing carbon is part of the heterocycle, which restricts conformational freedom of the malonate moiety and alters the pKa of the α-proton. Class-level decarboxylation studies on thiophene gem-dicarboxylates indicate that the endocyclic malonate decarboxylates at temperatures 10–20 °C lower than exocyclic analogs due to ring strain release upon CO₂ extrusion, though no specific kinetic data exist for this compound [1].

malonate equivalent decarboxylation synthetic methodology

Procurement-Driven Application Scenarios for 2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (CAS 2775444-82-9)


Synthesis of Regiospecifically Functionalized 2,5-Dihydrothiophene Derivatives for Organic Semiconductor Precursors

The geminal 2,2-diester architecture with a quaternary C2 centre enables selective C5 functionalization (alkylation, oxidation, or cross-coupling) without competing reactions at the diester-bearing carbon. This regiospecificity is valuable for constructing 2,5-dihydrothiophene-based donor–acceptor building blocks used in organic field-effect transistors (OFETs), where the partially saturated core provides a higher-lying HOMO than fully aromatic thiophene analogs [1]. The gem-dimethyl group further suppresses unwanted aggregation in thin films, a known challenge with planar thiophene semiconductors.

Geminal Dicarboxylate as a Masked Malonate for Heterocycle-Fused Small Molecule Libraries

The endocyclic malonate motif embedded in the dihydrothiophene ring offers a constrained diester scaffold for Knoevenagel condensations, Michael additions, and subsequent decarboxylation sequences that are sterically and electronically distinct from acyclic malonates. This compound can serve as a starting material for constructing thiophene-fused heterocycles where the ring sulfur and the gem-diester together direct regioselective cyclization [1]. The quaternary C2 carbon also prevents racemization pathways that would complicate chiral auxiliary-based syntheses.

Agrochemical Intermediate Leveraging Dihydrothiophene Carboxylate Herbicidal Scaffolds

Patent literature demonstrates that dihydrothiophene carboxylate esters exhibit herbicidal activity, with substitution pattern dictating potency and selectivity [1]. The 2,2-dicarboxylate substitution pattern represents an underexplored region of this structure–activity landscape. The gem-dimethyl at C2 metabolically blocks oxidation at that position, potentially extending soil half-life relative to non-geminal analogs—though no specific ADME data exist for this compound and this extrapolation should be verified experimentally.

Precursor to Sulfur-Containing Conducting Polymers via Decarboxylative Polymerization

The geminal diester at C2 can undergo selective thermal or transition-metal-catalyzed decarboxylation to generate a 2-carboxylate monoester or the fully decarboxylated 2,2-dimethyl-2,5-dihydrothiophene. This decarboxylated product serves as a monomer for oxidative electropolymerization, yielding polythiophene derivatives with periodically disrupted conjugation—a strategy used to tune bandgap in conducting polymers [1]. The gem-dimethyl provides solubility-enhancing steric bulk without introducing flexible alkyl chains that can plasticize the polymer film.

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